molecular formula C13H23NO3S B13502439 tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate

tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate

Cat. No.: B13502439
M. Wt: 273.39 g/mol
InChI Key: BITFMQSSLMFIJK-UHFFFAOYSA-N
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Description

tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3S It is a piperidine derivative that features a tert-butyl ester group and an acetylthio methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetylthio methyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process generally involves multiple steps, including protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-((acetylthio)methyl)piperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the acetylthio methyl group, in particular, differentiates it from other piperidine derivatives and contributes to its unique properties and applications .

Properties

Molecular Formula

C13H23NO3S

Molecular Weight

273.39 g/mol

IUPAC Name

tert-butyl 3-(acetylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3S/c1-10(15)18-9-11-6-5-7-14(8-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3

InChI Key

BITFMQSSLMFIJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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